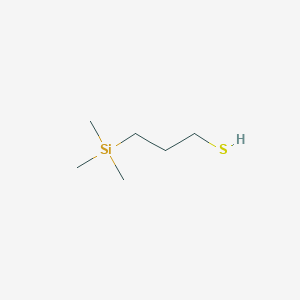
1-Propanethiol, 3-trimethylsilyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as poly[1-(trimethylsilyl)-1-propyne] (poly(TMSP)), is achieved through metathesis polymerization using TaCl5 and NbCl5 as catalysts. This process yields polymers with high molecular weight, good solubility in common solvents, and the ability to form tough films, highlighting the synthetic versatility of trimethylsilyl-functionalized propyne derivatives (Nagai et al., 2001).
Molecular Structure Analysis
The molecular structure of "1-Propanethiol, 3-trimethylsilyl-" and its derivatives is central to their unique properties, such as extremely high gas permeability in the case of poly(TMSP). The molecular architecture enables a range of functions, including significant roles in gas separation technologies (Nagai et al., 2001).
Chemical Reactions and Properties
"1-Propanethiol, 3-trimethylsilyl-" and its derivatives engage in a variety of chemical reactions. For example, 1-(Trimethylsilyl)propargyl alcohols, prepared from acyltrimethylsilanes, undergo base-induced reactions leading to the generation of lithiated derivatives, showcasing the compound's reactivity and potential for further functionalization (Kato & Kuwajima, 1984).
Physical Properties Analysis
The physical properties of "1-Propanethiol, 3-trimethylsilyl-" derivatives, such as poly(TMSP), are remarkable. These materials exhibit high oxygen permeability, a high glass transition temperature (>250°C), and fair thermal stability. These properties make them suitable for a wide range of applications, including high-performance gas separation membranes (Nagai et al., 2001).
Chemical Properties Analysis
The chemical properties of "1-Propanethiol, 3-trimethylsilyl-" facilitate its use in various synthesis and modification reactions. The ability to undergo smooth reactions with organocopper compounds and carbonyl compounds, for instance, enables the synthesis of alkenylsilanes and alcohols, respectively, indicating its utility in organic synthesis and material science (Shimizu, Shibata, & Tsuno, 1984).
Applications De Recherche Scientifique
- Summary of the Application: This compound is used for the preparation of thiol-modified silica, which is then applied to the preconcentration and determination of trace amounts of copper and cadmium .
- Methods of Application or Experimental Procedures: The untreated silica suspended in methanol is impregnated with 3-(trimethoxysilyl)-1-propanethiol to obtain thiol-modified silica. The methanol is then evaporated under vacuum. The residual silica is dried at 150° C and washed with distilled water until the washings appear clear .
- Results or Outcomes: The surface area of thiol-modified silica was found to be 410 m²/g, whereas the copper capacity was about 0.022 mmolCu/g silica. Both copper and cadmium adsorbed on the modified silica were quantitatively recovered with 2 M hydrochloric acid .
Safety And Hazards
Propriétés
IUPAC Name |
3-trimethylsilylpropane-1-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCZBMENVWKFZDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50158444 |
Source


|
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propanethiol, 3-trimethylsilyl- | |
CAS RN |
13399-93-4 |
Source


|
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanethiol, 3-trimethylsilyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

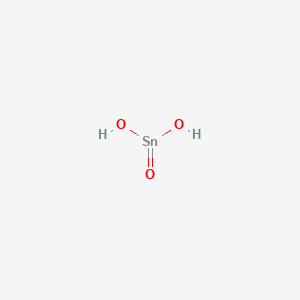
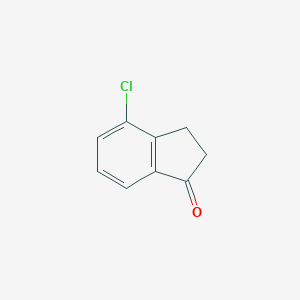

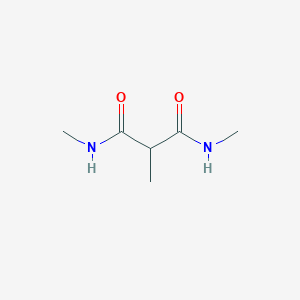
![Diethyl 2-[(4-methylphenyl)methylene]malonate](/img/structure/B82831.png)
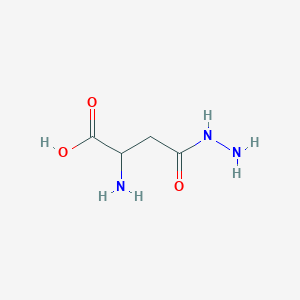


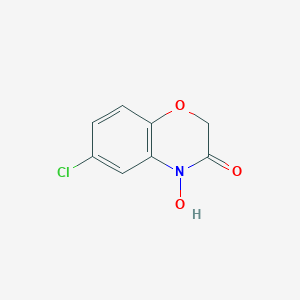
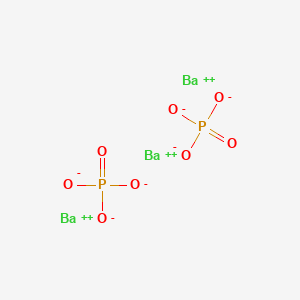
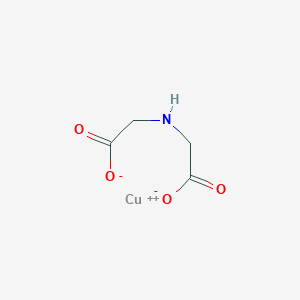
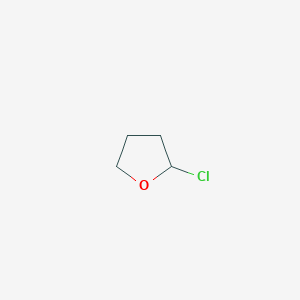

![Bicyclo[2.2.1]hept-2-ene, 5-(1-methylethenyl)-](/img/structure/B82842.png)